molecular formula C8H16ClNO2S B2766182 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride CAS No. 2248344-54-7

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride

Cat. No.: B2766182
CAS No.: 2248344-54-7
M. Wt: 225.73
InChI Key: GRLWAZHHSVGLBN-UHFFFAOYSA-N
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Description

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride is a synthetic compound characterized by a unique spirocyclic ring system containing sulfur (thia) and nitrogen (aza) atoms. This compound is primarily used in research and development, particularly in the fields of pharmaceutical testing and chemical synthesis .

Mechanism of Action

The mechanism of action of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Biological Activity

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride (CAS Number: 2248344-54-7) is a synthetic compound characterized by its unique spirocyclic structure, incorporating both sulfur and nitrogen atoms. This compound is primarily utilized in pharmaceutical research and development due to its potential biological activities. The following sections detail its biological activity, mechanisms, and applications based on diverse research findings.

The molecular formula of this compound is C8H16ClNO2SC_8H_{16}ClNO_2S with a molecular weight of 225.74 g/mol. The compound features a spirocyclic ring system that contributes to its biological properties.

PropertyValue
CAS Number2248344-54-7
Molecular FormulaC8H16ClNO2S
Molecular Weight225.74 g/mol
IUPAC Name8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide; hydrochloride

The biological activity of this compound is largely attributed to its interaction with various molecular targets within bacterial cells. The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a candidate for antibacterial applications.

Case Studies

  • In Vitro Studies : In vitro assays have indicated that spirocyclic compounds can exhibit broad-spectrum antibacterial activity. For example, compounds derived from similar structures have been tested against various multidrug-resistant strains with promising results in inhibiting growth .
  • Preclinical Trials : Preclinical studies involving mouse models have illustrated the effectiveness of spirocyclic compounds in treating infections caused by resistant bacteria, showcasing their potential as therapeutic agents .

Applications in Research

The compound serves multiple roles in scientific research:

  • Pharmaceutical Testing : It is utilized as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
  • Synthesis of Bioactive Compounds : It acts as a building block for developing new drugs with potential therapeutic effects.
  • Catalyst Synthesis : The compound is also used in synthesizing catalysts for various chemical reactions .

Comparative Analysis with Similar Compounds

The unique spirocyclic structure of 8-Thia-2-azaspiro[4.5]decane distinguishes it from other sulfur and nitrogen-containing compounds. Here’s a comparison table with similar compounds:

Compound NameStructure TypeAntibacterial Activity
8-Thia-2-azaspiro[4.5]decaneSpirocyclicPotentially high
Benzothiazole derivativesHeterocyclicHigh against MDR strains
8-Oxa-2-azaspiro[4.5]decaneSpirocyclicModerate

Properties

IUPAC Name

8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-2-8(3-6-12)1-4-9-7-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWAZHHSVGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS(=O)(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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